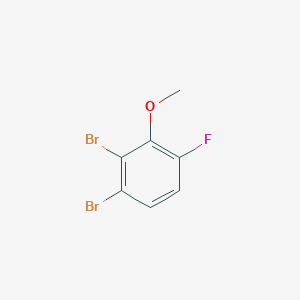

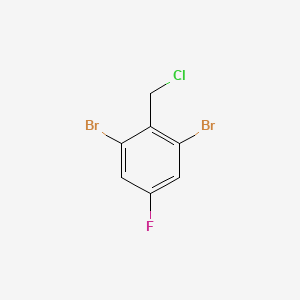

2,6-Dibromo-4-fluorobenzyl chloride

説明

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-fluorobenzyl chloride involves various methods. For instance, 4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene . Also, 2-Chloro-4-fluorobenzyl bromide is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals .Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-fluorobenzyl chloride is complex. It’s important to note that the molecular structure of similar compounds has been studied extensively. For example, the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis

The chemical reactions involving 2,6-Dibromo-4-fluorobenzyl chloride are diverse. For instance, 4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene .科学的研究の応用

Chemical Analysis and Reaction Mechanisms : In a study by Chae et al. (2016), 2-chloro-6-fluorotoluene, a related compound, was analyzed in corona discharge to observe the displacement mechanism of Cl, providing insights into reaction mechanisms involving such halogenated compounds (Chae, Lim, & Lee, 2016).

Chemical Derivatization for Bioanalysis : Yang et al. (2005) developed a method involving chemical derivatization of 4-fluorobenzyl chloride for determining its concentration in human plasma, demonstrating its application in bioanalytical methods (Yang et al., 2005).

Synthesis and Characterization of Complexes : Yin et al. (2004) synthesized and characterized tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, indicating the use of such fluorobenzyl compounds in creating complex chemical structures (Yin, Wang, Ma, & Wang, 2004).

Study of Excited State Dynamics : Fukushima and Obi (1990) researched the excited state dynamics of p-fluorobenzyl and its derivatives, suggesting its application in understanding molecular spectroscopy and dynamics (Fukushima & Obi, 1990).

Pharmaceutical Intermediate Synthesis : Izumi et al. (2007) described a one-step synthesis of a key intermediate for an HIV-integrase inhibitor using 4-fluorobenzyl chloride, showing its utility in pharmaceutical synthesis (Izumi, Kabaki, Uenaka, & Shimizu, 2007).

Spectroscopic Analysis : Seth-Paul and Shino (1975) conducted a study on the infrared and Raman spectra of 4-fluorobenzyl-chloride, highlighting its application in spectroscopic analysis (Seth-Paul & Shino, 1975).

Antimicrobial Activity and DNA Interactions : Elmas et al. (2018) synthesized and characterized (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, investigating their antimicrobial activities and interactions with DNA (Elmas, Okumuş, Kılıç, Çam, Açık, & Hökelek, 2018).

作用機序

Target of Action

The primary target of 2,6-Dibromo-4-fluorobenzyl chloride is the benzylic position . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

2,6-Dibromo-4-fluorobenzyl chloride interacts with its targets through nucleophilic substitution reactions . The benzylic position, being adjacent to the aromatic ring, is particularly reactive due to the possibility of resonance stabilization . Depending on the degree of substitution at the benzylic position, the reaction can proceed via either an SN1 or SN2 pathway .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction involves two key steps: oxidative addition and transmetalation . The compound, being an organoboron reagent, is involved in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

The result of the action of 2,6-Dibromo-4-fluorobenzyl chloride is the formation of a new carbon-carbon bond . This is a crucial step in many synthetic procedures, particularly in the synthesis of complex organic molecules.

Action Environment

The action of 2,6-Dibromo-4-fluorobenzyl chloride is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound and its reactivity can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

特性

IUPAC Name |

1,3-dibromo-2-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKNMELVMYTXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluorobenzyl chloride | |

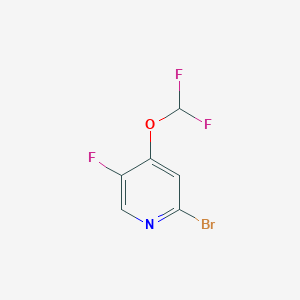

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

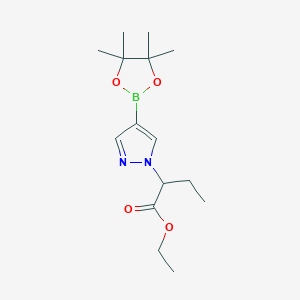

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenoxy)-3-(4-{3-[hydroxy(oxido)amino]-pyridin-2-yl}piperazin-1-yl)propan-2-ol](/img/structure/B1410589.png)